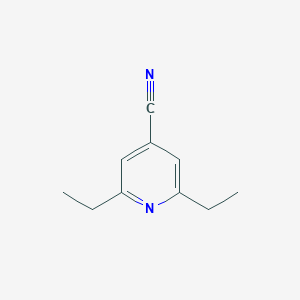

6-Ethylnicotinonitrile

Overview

Description

Synthesis Analysis

The synthesis of 2-amino-4,6-diphenylnicotinonitriles has been achieved through different methods. One approach is an ultrasound-promoted one-pot synthesis in water, which is a green and convenient method. This method does not require a transition metal or base catalyst and offers excellent yields, good functional group tolerance, and selectivity . Another method involves the use of HBF4 as an efficient catalyst under mild and solvent-free conditions. This process is supported by both experimental and theoretical evidence and involves an anomeric based oxidation mechanism .

Molecular Structure Analysis

Spectroscopic calculations, including proton nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and Fourier transform infrared (FTIR) spectroscopy, have been used to deliberate the structure of 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Theoretical studies using density functional theory (DFT) have provided optimized geometrical parameters, vibrational wavenumbers, and non-linear optical properties. Hirshfeld surface and fingerprint plot analyses have been performed to understand the nature of intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The molecular electrostatic potential of the studied nicotinonitrile indicates that the nitrogen atom of the nitrile group is prone to electrophilic attack, while the hydrogen atoms of the amino group are susceptible to nucleophilic attack. This suggests that the compound can participate in various chemical reactions, particularly those involving electrophilic or nucleophilic agents .

Physical and Chemical Properties Analysis

The physical properties of nicotinonitrile derivatives have been explored, with one study reporting the synthesis and characterization of a luminescent liquid crystalline material, 4,6-bis(4-butoxyphenyl)-2-methoxynicotinonitrile. This compound crystallizes in a monoclinic system and displays weak CH…O and CH…N hydrogen bonding, which are responsible for its crystal assembly. The compound exhibits a broad nematic phase and emits blue light in different organic solvents, indicating its potential use in optoelectronic applications .

Scientific Research Applications

Alzheimer's Disease Research

- Application : 6-Ethylnicotinonitrile derivatives like [18F]FDDNP are used in positron emission tomography (PET) for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease (AD) patients. This noninvasive technique aids in diagnostic assessments and monitoring response to treatments in AD (Shoghi-Jadid et al., 2002).

Chemical Synthesis

- Application : In chemical synthesis, isonicotinic acid, related to this compound, is used as a catalyst in the preparation of pyranopyrazoles, demonstrating its relevance in the development of efficient and environmentally friendly synthesis methods (Zolfigol et al., 2013).

Industrial and Pharmaceutical Applications

- Application : The pyrolysis of compounds like 5-arylazonicotinonitriles, which are structurally related to this compound, leads to the synthesis of new pyridine derivatives. These derivatives have potential applications in the pharmaceutical and dye industries (Al-Awadi et al., 2017).

Environmental Applications

- Application : In environmental science, compounds structurally similar to this compound, like ethylenediaminetetraacetic acid (EDTA), are used as chelating agents in various applications, including soil remediation and wastewater treatment. The biodegradability of these agents is crucial for reducing environmental impact (Pinto et al., 2014).

Drug Synthesis

- Application : In the pharmaceutical industry, derivatives of this compound, such as ethyl 6-chloro-5-cyano-2-methylnicotinate, are used in the synthesis of drugs like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This highlights its role in the development of new therapeutic agents (Andersen et al., 2013).

Mechanism of Action

Target of Action

It’s known that many drugs containing nicotinonitrile derivatives, such as bosutinib, milrinone, neratinib, and olprinone, have important biological, therapeutic, and medicinal properties . Therefore, it’s plausible that 6-Ethylnicotinonitrile may interact with similar targets.

Mode of Action

It’s known that neonicotinoids, which are chemically similar to nicotinonitriles, act as agonists at nicotinic acetylcholine receptors . They bind to these receptors, stimulating neurons and ultimately blocking synaptic transmission

Biochemical Pathways

Studies on nicotine degradation in bacteria have identified three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (vpp pathway) . Given the structural similarity between nicotine and this compound, it’s possible that similar pathways could be involved.

Pharmacokinetics

The physicochemical properties of drugs, including their ph, solubility, and interactions with enzymes and transporters, can significantly impact their adme properties . Therefore, understanding these properties of this compound could provide insights into its pharmacokinetics.

Result of Action

It’s known that m6a rna methylation, which is chemically similar to nicotinonitriles, has diverse molecular and cellular effects in leukemias

properties

IUPAC Name |

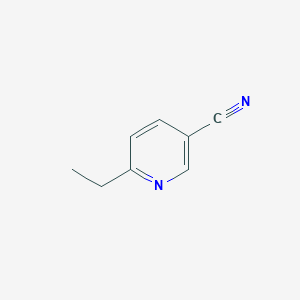

6-ethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYRKQKCSOWBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592593 | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3222-52-4 | |

| Record name | 6-Ethyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3222-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.